Methyl 2-amino-3-[4-(propan-2-yloxy)phenyl]propanoate
Description
Methyl 2-amino-3-[4-(propan-2-yloxy)phenyl]propanoate is an organic compound with the molecular formula C13H19NO3. This compound is known for its unique structure, which includes an amino group, a methyl ester, and a phenyl ring substituted with a propan-2-yloxy group. It is used in various scientific research applications due to its interesting chemical properties.
Properties
Molecular Formula |
C13H19NO3 |
|---|---|
Molecular Weight |
237.29 g/mol |
IUPAC Name |
methyl 2-amino-3-(4-propan-2-yloxyphenyl)propanoate |
InChI |
InChI=1S/C13H19NO3/c1-9(2)17-11-6-4-10(5-7-11)8-12(14)13(15)16-3/h4-7,9,12H,8,14H2,1-3H3 |
InChI Key |
RKTVSTBVKDZFQJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC1=CC=C(C=C1)CC(C(=O)OC)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-amino-3-[4-(propan-2-yloxy)phenyl]propanoate typically involves the reaction of 4-(propan-2-yloxy)benzaldehyde with glycine methyl ester in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pH conditions to ensure the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions using automated reactors. The process includes the purification of the product through crystallization or chromatography to achieve high purity levels required for research and development purposes.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-amino-3-[4-(propan-2-yloxy)phenyl]propanoate undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitro or imine derivatives.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reactions often involve reagents like bromine (Br2) or nitric acid (HNO3) under acidic or basic conditions.
Major Products Formed
Oxidation: Nitro or imine derivatives.
Reduction: Alcohol derivatives.
Substitution: Halogenated or nitrated phenyl derivatives.
Scientific Research Applications
Methyl 2-amino-3-[4-(propan-2-yloxy)phenyl]propanoate is an organic compound with a molecular weight of approximately 237.29 g/mol. It features an amino group, a methyl ester, and a phenyl group with a propan-2-yloxy substituent. The compound also has a chiral center, making it useful in stereochemistry and biological activity studies.
Pharmaceutical Development
This compound can be employed as a building block in drug development. Compounds with similar structures have demonstrated potential as beta-blockers . Beta-blockers are a class of drugs that block the effects of adrenaline, which may help with anxiety . They are often used to manage conditions like hypertension, angina, and arrhythmias .
The biological activity of this compound is of interest in pharmacology. Research into the compound's specific biological effects is ongoing, but its structural characteristics suggest it may modulate biological pathways. Interaction studies are also crucial for understanding how this compound interacts with biological targets. These studies may involve techniques such as:
- Spectroscopy
- X-ray crystallography
- Molecular docking
Such studies can help clarify the mechanisms through which this compound exerts its effects.
Structural Analogs
Several compounds share structural similarities with this compound.
Structural Analogs of this compound
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| Methyl 3-amino-2-[2-(propan-2-yloxy)phenyl]propanoate | Contains a similar propan-2-yloxy group | Different positioning of amino group affects reactivity |
| Methyl 3-(4-chlorophenyl)-3-hydroxy-2,2-dimethylpropanoate | Hydroxyl group instead of amino | Potentially different biological activity due to hydroxyl presence |
| Methyl (R)-2-amino-3-(4-(bis(2-hydroxyethyl)amino)phenyl)propanoate | Contains bis(2-hydroxyethyl)amino substituent | Enhanced solubility and potential for increased bioactivity |
Mechanism of Action
The mechanism by which Methyl 2-amino-3-[4-(propan-2-yloxy)phenyl]propanoate exerts its effects involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the ester group can undergo hydrolysis to release active metabolites. The phenyl ring’s substitution pattern influences its binding affinity and specificity towards various enzymes and receptors.
Comparison with Similar Compounds
Similar Compounds
- Methyl 3-amino-3-[4-(propan-2-yl)phenyl]propanoate
- Methyl 2-(methylamino)-3-(propan-2-yloxy)propanoate hydrochloride
- Methyl 2-amino-3-(4-chlorophenyl)propanoate
Uniqueness
Methyl 2-amino-3-[4-(propan-2-yloxy)phenyl]propanoate is unique due to its specific substitution pattern on the phenyl ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for targeted research applications and the development of specialized chemical processes.
Biological Activity
Methyl 2-amino-3-[4-(propan-2-yloxy)phenyl]propanoate is an organic compound with significant potential in pharmacology due to its unique structural characteristics, including an amino group, a methyl ester, and a phenyl group with a propan-2-yloxy substituent. This article explores its biological activity, synthesis methods, structure-activity relationships (SAR), and potential applications in drug development.
- Molecular Formula : C13H19NO3
- Molecular Weight : Approximately 237.29 g/mol
- Chirality : The compound features a chiral center, making it relevant for studies in stereochemistry and biological activity.
Synthesis
The synthesis of this compound typically involves several chemical reactions, including:
- Formation of the Amino Group : This may involve the use of amines and carbonyl compounds.
- Esterification : The methyl ester is formed through the reaction of the corresponding acid with methanol.
- Substituent Modifications : Various synthetic strategies can be employed to optimize yield and purity, such as solvent choice and temperature control.
Biological Activity
Research indicates that compounds with similar structures exhibit various biological activities, including:
- Anticancer Activity : Some derivatives have shown promising results in inhibiting cancer cell proliferation. For instance, studies on structurally related compounds demonstrated IC50 values against cancer cell lines such as HCT-116 and HeLa cells, indicating potential for further development as anticancer agents .
- Antimicrobial Properties : The compound's structural features suggest potential antibacterial activity. Similar compounds have been evaluated for their effectiveness against Gram-positive and Gram-negative bacteria .
Table 1: Biological Activities of Related Compounds
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by modifications to its structure. The presence of electron-withdrawing groups, such as halogens or sulfonyl groups, has been shown to enhance activity against certain biological targets.
Key Findings from SAR Studies:
- Substituent Effects : Variations in the aromatic substituents can lead to significant changes in biological activity.
- Chirality Impact : The chiral nature of the compound affects its interaction with biological targets, which is crucial for drug design .
Case Studies
Recent studies have explored the biological effects of related compounds:
- Antiproliferative Studies : In one study, a series of related compounds were synthesized and tested for their antiproliferative effects on various cancer cell lines. The results indicated that specific structural modifications led to enhanced activity compared to standard treatments like doxorubicin .
- Mechanism of Action Investigations : Research focusing on the mechanism of action revealed that certain derivatives could inhibit histone deacetylases (HDACs), which play a critical role in cancer progression .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
